

Molecular structure and functional groups of 2-Amino-4-chloro-6-nitrophenol

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Compound of Interest

Compound Name: 2-Amino-4-chloro-6-nitrophenol

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An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of **2-Amino-4-chloro-6-nitrophenol**. It includes detailed experimental protocols and quantitative data to support research and development activities.

Molecular Structure and Functional Groups

2-Amino-4-chloro-6-nitrophenol is a substituted aromatic compound with the chemical formula $C_6H_5ClN_2O_3$. Its molecular weight is 188.57 g/mol ^[1]. The core of the molecule is a phenol ring substituted with four different functional groups: an amino group (-NH₂), a chloro group (-Cl), a nitro group (-NO₂), and a hydroxyl group (-OH).

The arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The electron-donating amino and hydroxyl groups and the electron-withdrawing nitro and chloro groups create a complex electronic environment that influences its behavior in chemical reactions.

Key Identifiers:

- CAS Number: 6358-08-3[1]
- IUPAC Name: **2-Amino-4-chloro-6-nitrophenol**[1]

A 2D representation of the molecular structure is provided below, illustrating the positions of the functional groups on the phenol ring.

Caption: 2D structure of **2-Amino-4-chloro-6-nitrophenol**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-4-chloro-6-nitrophenol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[1]
Molecular Weight	188.57 g/mol	[1]
Appearance	Solid	[1]
Melting Point	152 °C (306 °F)	[1]
Reactivity	May react with strong oxidizing agents. May be sensitive to air and/or light.	[1]

Experimental Data

Spectroscopic Data

Currently, detailed experimental spectra for **2-Amino-4-chloro-6-nitrophenol** are not widely available in public databases. While Attenuated Total Reflectance Infrared (ATR-IR) spectra are mentioned as being available from commercial suppliers, the raw data and peak assignments are not provided.[1] Similarly, specific ¹H NMR, ¹³C NMR, and mass spectrometry data with detailed interpretations for this compound are not readily accessible.

For related compounds, such as isomers, general characteristics of their spectra have been noted. For instance, the IR spectrum of nitrophenol derivatives typically shows characteristic

absorption bands for the nitro group (around 1520 cm^{-1}) and the C-O phenolic stretch (around 1250 cm^{-1}).^[2]

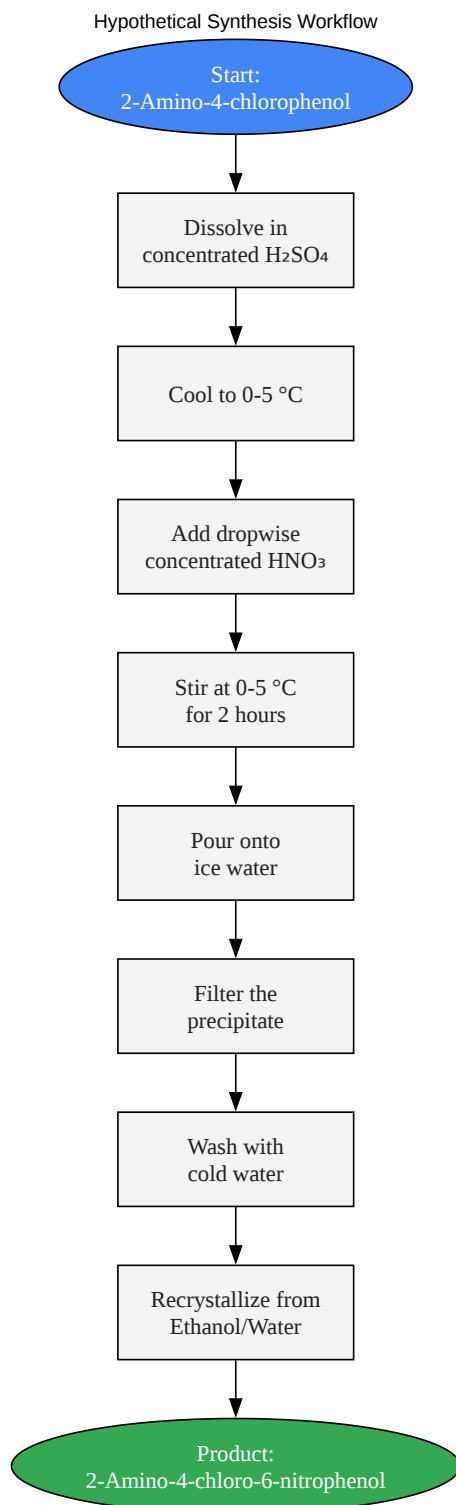
Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Amino-4-chloro-6-nitrophenol** is not readily available in the surveyed literature. However, general synthetic strategies for its isomer, 2-amino-6-chloro-4-nitrophenol, can provide insights into potential synthetic routes. These methods include:

- **Nitration of a Substituted Aminophenol:** A primary route involves the electrophilic nitration of 2-amino-6-chlorophenol. The directing effects of the hydroxyl, amino, and chloro groups guide the incoming nitro group to the desired position.^[2]
- **Amination of a Substituted Chloronitrophenol:** Another approach is the nucleophilic aromatic substitution of a suitable dichloronitrophenol, such as 2,6-dichloro-4-nitrophenol, with ammonia. This reaction typically requires elevated temperature and pressure.^[2]

A hypothetical workflow for a laboratory-scale synthesis based on the nitration of an aminophenol precursor is outlined below.



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Caption: Hypothetical synthesis workflow for **2-Amino-4-chloro-6-nitrophenol**.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

The following is a general protocol for obtaining an ATR-IR spectrum of a solid sample like **2-Amino-4-chloro-6-nitrophenol**.

Materials:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- **2-Amino-4-chloro-6-nitrophenol** sample (solid)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
 - Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
- Sample Measurement:
 - Place a small amount of the solid **2-Amino-4-chloro-6-nitrophenol** sample onto the center of the ATR crystal.
 - Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.
 - Acquire the sample spectrum.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - Release the pressure arm and carefully remove the sample from the crystal.
 - Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

Safety and Handling

2-Amino-4-chloro-6-nitrophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.^[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with **2-Amino-4-chloro-6-nitrophenol**. Further research is required to obtain and publish detailed experimental spectral data to facilitate its broader application in research and development.

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References

- 1. 2-Amino-4-chloro-6-nitrophenol | C₆H₅ClN₂O₃ | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]

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